Methoxy Eltrombopag
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H24N4O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(31)23(17(3)29-30)28-27-22-10-6-9-21(24(22)34-4)18-7-5-8-19(14-18)26(32)33/h5-14,29H,1-4H3,(H,32,33) |
InChI Key |
MXFLZGCNPNFNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3OC)C4=CC(=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Chemical Synthesis and Advanced Synthetic Route Investigations of Methoxy Eltrombopag
Development and Optimization of Synthetic Pathways for Methoxy (B1213986) Eltrombopag
Currently, there are no published synthetic pathways specifically designed and optimized for the production of Methoxy Eltrombopag. Its synthesis is invariably discussed in the context of being an impurity in the synthesis of Eltrombopag. The formation of this compound is attributed to the presence of a key methoxy-containing intermediate, 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid.
The probable synthetic route to this compound mirrors the initial stages of Eltrombopag synthesis. The process commences with the Suzuki coupling of 2-bromo-6-nitroanisole with 3-carboxyphenylboronic acid. This reaction yields 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid. In the standard synthesis of Eltrombopag, this intermediate undergoes demethylation to yield 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, which is then carried forward. However, if this demethylation step is incomplete or bypassed, the methoxy group is retained.
The subsequent steps would then follow the established Eltrombopag synthesis, involving the reduction of the nitro group to an amino group, followed by diazotization and coupling with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This sequence of reactions, when starting with the methoxy-containing intermediate, would lead to the formation of this compound.
Probable Synthetic Steps for this compound:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-bromo-6-nitroanisole, 3-carboxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Na2CO3, Dioxane/water, Heat | 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid |
| 2 | 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid | Reducing agent (e.g., H2, Pd/C) | 3'-amino-2'-methoxybiphenyl-3-carboxylic acid |
| 3 | 3'-amino-2'-methoxybiphenyl-3-carboxylic acid | NaNO2, HCl (aq) | Diazonium salt intermediate |
| 4 | Diazonium salt intermediate, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Coupling conditions | This compound |
Mechanistic Studies of this compound Formation within Eltrombopag Synthesis
The formation of this compound as an impurity is a direct consequence of incomplete demethylation of the intermediate 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid. The standard synthesis of Eltrombopag requires the conversion of this methoxy intermediate to the corresponding hydroxy compound, 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid.
The critical step is the cleavage of the methyl ether. This is typically achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr3). The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group, leading to the formation of the desired phenol (B47542) and methyl bromide.
The presence of this compound in the final product suggests that this demethylation reaction did not proceed to completion. Several factors could contribute to this:
Reaction Kinetics: The reaction time may not have been sufficient for complete conversion.
Reagent Stoichiometry: An inadequate amount of the demethylating agent would leave some of the methoxy intermediate unreacted.
Reaction Temperature: The temperature might not have been optimal for the reaction to go to completion.
Purity of Starting Materials: The presence of impurities in the starting materials or solvents could potentially interfere with the demethylation process.
Once the 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid is carried over, it proceeds through the subsequent reduction and coupling steps to yield this compound alongside Eltrombopag.
Strategies for Stereoselective Synthesis of this compound Isomers
There is currently no information available in the scientific literature regarding the stereoselective synthesis of this compound isomers. The structure of this compound, much like Eltrombopag itself, contains a hydrazone linkage which can exist as (E)- and (Z)-isomers. The final coupling step in the synthesis typically results in a mixture of these isomers.
For Eltrombopag, methods are employed to isolate the desired (Z)-isomer. Theoretically, similar chromatographic techniques could be applied to separate the (E)- and (Z)-isomers of this compound if a pure sample of the isomeric mixture were available.
However, as this compound is treated as an impurity to be minimized, research has not been directed towards the selective synthesis of its specific stereoisomers. Any such endeavor would first require a dedicated synthesis of the this compound isomeric mixture, followed by the development of chiral separation methods or stereoselective reaction conditions for the final coupling step. To date, no such studies have been published.
High Resolution Structural Characterization and Spectroscopic Analysis of Methoxy Eltrombopag
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the complexity of Methoxy (B1213986) Eltrombopag, multi-dimensional NMR experiments such as ¹H-¹H COSY, HSQC, and HMBC would be indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Although specific, publicly accessible ¹H and ¹³C NMR spectral data for Methoxy Eltrombopag is not available in published literature, commercial suppliers of this compound as a reference standard confirm that such data is generated and provided in their certificates of analysis. pharmaffiliates.comdaicelpharmastandards.com Based on the known structure, a hypothetical analysis of the expected NMR spectra can be described.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the biphenyl (B1667301) and dimethylphenyl rings, the methyl groups, the methoxy group, and the hydrazone proton. The coupling patterns and chemical shifts of the aromatic protons would be particularly informative for confirming the substitution pattern on the biphenyl core. The presence of a singlet for the methoxy protons would be a key identifier.
A detailed analysis would involve the correlation of proton and carbon signals through 2D NMR experiments to piece together the molecular structure, confirming the connectivity of all atoms.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| Aromatic CHs | 7.0 - 8.5 | 110 - 140 | Protons to adjacent and distant carbons |
| Methyl (on phenyl) | ~2.3 | ~20 | Protons to aromatic carbons |
| Methyl (on pyrazole) | ~2.5 | ~15 | Protons to pyrazole (B372694) ring carbons |
| Methoxy (OCH₃) | ~3.9 | ~55 | Protons to aromatic carbon at C2' |
| Hydrazone NH | >10 (broad) | N/A | Proton to C=N and aromatic carbons |
| Carboxylic Acid OH | >12 (broad) | ~170 | Proton to carboxylic carbon |
| Pyrazolone (B3327878) C=O | N/A | ~160 | Correlations from adjacent protons |
Note: The data in this table is predicted based on the known chemical structure and typical chemical shifts for similar functional groups. Actual experimental data is not publicly available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to accurately determine the elemental composition of a molecule by providing a highly precise mass measurement. This allows for the unequivocal confirmation of the molecular formula.
For this compound, the molecular formula is established as C₂₆H₂₄N₄O₄. daicelpharmastandards.com The theoretical exact mass corresponding to this formula can be calculated and then compared with the experimentally determined mass from an HRMS analysis (e.g., using ESI-TOF or Orbitrap mass analyzers). A close match between the theoretical and experimental masses, typically within a few parts per million (ppm), would provide strong evidence for the assigned molecular formula.
Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₆H₂₄N₄O₄ |
| Molecular Weight (Nominal) | 456.5 g/mol daicelpharmastandards.com |
| Theoretical Exact Mass | 456.1798 u |
| Expected HRMS Result (m/z for [M+H]⁺) | 457.1876 |
Note: The HRMS result is a predicted value based on the molecular formula. Access to experimental HRMS reports would be required for definitive confirmation.
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present.
The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the hydrazone, C=O stretching vibrations from both the carboxylic acid and the pyrazolone ring, C=N and C=C stretching from the aromatic and pyrazole rings, and C-O stretching from the methoxy group.
While specific IR and Raman spectra for this compound are not publicly available, commercial suppliers indicate that IR spectroscopy is used in its characterization. daicelpharmastandards.com The analysis of these spectra would confirm the presence of the key functional groups and provide a unique fingerprint for the molecule.
Data Table: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |
| N-H (Hydrazone) | 3300-3100 | Moderate |
| C-H (Aromatic) | 3100-3000 | Strong |
| C-H (Aliphatic) | 3000-2850 | Strong |
| C=O (Carboxylic Acid) | ~1700 | Moderate |
| C=O (Pyrazolone) | ~1650 | Moderate |
| C=N / C=C (Aromatic/Pyrazole) | 1600-1450 | Strong |
| C-O (Methoxy) | 1250-1000 | Moderate |
Note: This table contains predicted vibrational frequencies based on the known structure. Actual data is not publicly available.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and crystal packing.
There is no publicly available information on the single-crystal X-ray structure of this compound. Obtaining a suitable single crystal of this compound would be the first and often most challenging step in such an analysis. If a crystal structure were determined, it would definitively confirm the (Z)-configuration of the hydrazone double bond and reveal the dihedral angles between the phenyl rings of the biphenyl moiety. Furthermore, it would provide insight into how the molecules pack in the crystal lattice and the nature of the intermolecular hydrogen bonds involving the carboxylic acid and pyrazolone groups.
Chiroptical Spectroscopy for Chirality Assessment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. Based on its chemical structure, this compound does not possess a stereocenter and has been reported to be achiral. clearsynth.com Therefore, it would not be expected to exhibit a CD spectrum, and its optical activity would be none. clearsynth.com
Preclinical Molecular and Cellular Pharmacological Investigations of Methoxy Eltrombopag
In Vitro Receptor Binding Affinity and Selectivity Profiling on Thrombopoietin Receptor
There is no available data in the scientific literature detailing the in vitro receptor binding affinity or selectivity of Methoxy (B1213986) Eltrombopag for the thrombopoietin receptor (TPO-R). While the parent compound, Eltrombopag, is known to interact with the transmembrane domain of the human TPO-R, it is unknown if Methoxy Eltrombopag shares this or any other binding characteristics. portico.org
Analysis of Intracellular Signal Transduction Pathway Modulation (e.g., JAK-STAT, MAPK)
Information regarding the modulation of intracellular signal transduction pathways, such as the JAK-STAT and MAPK pathways, by this compound is not present in published research. For Eltrombopag, activation of these pathways is a key mechanism for inducing the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. nih.govhaematologica.org Without specific studies, it remains unconfirmed whether this compound can initiate these critical signaling cascades.
Functional Assays of Megakaryocyte Proliferation and Differentiation in Primary Cell Cultures
There are no published functional assays that assess the impact of this compound on the proliferation and differentiation of megakaryocytes in primary cell cultures. Studies on Eltrombopag have demonstrated its ability to induce the differentiation of CD34+ progenitor cells into CD41+ megakaryocytes, but similar investigations for this compound have not been reported. portico.org
Comparative Analysis of Biological Activities with Eltrombopag in Cell-Based Assays
A direct comparative analysis of the biological activities of this compound and Eltrombopag in cell-based assays is not available in the scientific literature. Such a comparison would be necessary to understand if the methoxy substitution alters the compound's efficacy or potency as a TPO-R agonist.
Assessment of this compound in Non-Hematopoietic Cellular Systems
There is no information available from public research on the assessment of this compound in non-hematopoietic cellular systems.
Investigations in Preclinical Animal Models for Hematopoietic Modulation
No preclinical animal model studies investigating the effects of this compound on hematopoietic modulation have been published.
Platelet Production Dynamics in Animal Models
Consequently, there is no data on the dynamics of platelet production in animal models following the administration of this compound. Preclinical studies in chimpanzees have shown that Eltrombopag can increase platelet counts, but it is unknown if this compound possesses similar in vivo activity. nih.gov
Effects on Hematopoietic Stem and Progenitor Cells (HSPCs)
There is currently no publicly available scientific literature detailing the specific effects of this compound on hematopoietic stem and progenitor cells (HSPCs). This compound is identified as an impurity related to the active pharmaceutical ingredient, Eltrombopag. daicelpharmastandards.com The extensive body of preclinical research has focused on Eltrombopag itself.
To provide context, Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist, has been thoroughly investigated for its role in hematopoiesis. It interacts with the transmembrane domain of the human TPO receptor, initiating signaling cascades that induce the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. europa.eu This action helps to increase platelet counts. daicelpharmastandards.com
Studies have demonstrated that Eltrombopag can support the expansion of hematopoietic stem and progenitor cells. scispace.com In laboratory models using human cord blood-derived HSCs, Eltrombopag was shown to favor megakaryocyte differentiation and subsequent platelet production in a manner dependent on the concentration used. nih.govhaematologica.org This process is associated with the increased phosphorylation of key signaling molecules such as AKT and ERK1/2. nih.govhaematologica.org
Furthermore, Eltrombopag has shown effects that may be independent of the TPO receptor, partly attributed to its iron-chelating properties. scispace.com It has also been observed to maintain the function of human HSPCs under inflammatory conditions, suggesting a mechanism to overcome the suppressive effects of cytokines like interferon-gamma (IFN-γ) on hematopoiesis. nih.gov
It is important to note that while research has detailed the impact of Eltrombopag on various HSPC populations, including comparisons with other TPO receptor agonists like Romiplostim, equivalent data for this compound is not available in published research. d-nb.info The characterization of this compound has been in the context of impurity analysis for the Eltrombopag drug product. daicelpharmastandards.com
Interactive Data Table: Summary of Eltrombopag's Effects on HSPCs (for contextual understanding)
| Compound | Target Cells | Observed Effects | Signaling Pathways Implicated |
| Eltrombopag | Human Hematopoietic Stem and Progenitor Cells (HSPCs), Megakaryocyte Progenitors | Stimulates differentiation and proliferation into megakaryocytes; promotes platelet production. europa.eunih.gov | TPO-R, JAK/STAT, AKT, ERK1/2 scispace.comnih.gov |
| Eltrombopag | Human CD34+ HSPCs | Maintains cell numbers and function in the presence of inflammatory cytokines (IFN-γ). nih.gov | Bypasses IFN-γ-mediated inhibition of TPO signaling. nih.gov |
| Eltrombopag | Human Cord Blood-derived HSCs | Dose-dependently supports megakaryocyte differentiation and proplatelet formation. nih.govhaematologica.org | Balanced activation of AKT and ERK1/2. nih.govhaematologica.org |
Structure Activity Relationship Sar Studies of Methoxy Eltrombopag and Its Derivatives
Elucidation of Methoxy (B1213986) Group Positional Effects on Biological Activity
There is a notable absence of publicly available studies that specifically investigate the positional effects of the methoxy group on the biological activity of Methoxy Eltrombopag. Structure-activity relationship studies for complex molecules like Eltrombopag often involve synthesizing analogs with substituents at various positions to determine their impact on receptor binding and efficacy. The methoxy group in this compound is located at the 2'-position of the biphenyl-3-carboxylic acid moiety. nih.gov The specific consequences of this placement on the molecule's interaction with the thrombopoietin receptor, compared to the hydroxyl group in the parent Eltrombopag, have not been detailed in available research.
Systematic Chemical Modification and Evaluation of Structure-Activity Landscape
A comprehensive evaluation of the structure-activity landscape through systematic chemical modification of this compound is not documented in the scientific literature. Such studies would typically involve the synthesis of a series of related compounds with variations in the methoxy group's position or its replacement with other functional groups. The aim would be to build a detailed understanding of the chemical features essential for biological activity. While extensive research has been conducted on Eltrombopag and its derivatives, specific data tables and research findings related to the systematic modification of this compound are not available.
Rational Design of Novel Methoxy-Substituted Eltrombopag Analogs
The rational design of novel analogs based on the this compound scaffold is a theoretical possibility but has not been the subject of published research. The process of rational drug design relies on a foundational understanding of the SAR of a lead compound. Without initial data on how the methoxy group influences the pharmacological properties of the Eltrombopag core structure, the targeted design of new, potentially improved analogs with methoxy substitutions remains a speculative endeavor.
Stereochemical Influences on Pharmacological Potency and Efficacy
The influence of stereochemistry on the pharmacological potency and efficacy of this compound is another area lacking specific investigation in the public domain. Eltrombopag and its derivatives, including this compound, possess a (Z)-configuration at the hydrazone double bond. nih.gov While this stereoisomer is the active form, detailed studies comparing the activity of different potential stereoisomers of this compound have not been published. Such research would be critical to fully understand the three-dimensional structural requirements for optimal interaction with the thrombopoietin receptor.
Advanced Metabolic and Degradation Pathway Elucidation of Methoxy Eltrombopag
In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes are standard for assessing phase I metabolism. srce.hr For Eltrombopag, the parent compound, metabolism occurs primarily through cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine. drugbank.com
Studies using human liver microsomes (HLMs) are instrumental in predicting in vivo hepatic clearance. srce.hrnih.gov The principal metabolic pathways for Eltrombopag are oxidative metabolism, catabolism by gut microbes, and glucuronic acid conjugation. researchgate.net The primary oxidative metabolites are formed through the action of cytochrome P450 enzymes. drugbank.com While detailed in vitro metabolic stability studies specifically for Methoxy (B1213986) Eltrombopag are not extensively documented in publicly available literature, the metabolic pathways of the parent compound provide a foundational understanding. The metabolism of Eltrombopag results in mono-oxidative and acyl glucuronidation metabolites as minor circulating components. Given that Methoxy Eltrombopag is identified as a process-related impurity, its presence is more related to the synthesis of Eltrombopag rather than being a metabolite itself. researchgate.netresearchgate.net
Table 1: In Vitro Metabolic Profile of Eltrombopag
| Metabolic Pathway | Primary Enzymes Involved | Key Metabolites | Reference |
|---|---|---|---|
| Oxidation | CYP1A2, CYP2C8 | Mono-oxidative metabolites (e.g., M1) | drugbank.com |
| Glucuronidation | UGT1A1, UGT1A3 | Acyl glucuronide (M2) | drugbank.com |
| Cleavage | Not specified | Hydrazine cleavage metabolites (M3, M4) | researchgate.net |
| Conjugation | Not specified | Glutathione-related conjugates (M5, M6, M7) |
Identification of Cytochrome P450 and UGT Isoenzymes Involved in this compound Metabolism
The specific enzymes responsible for a drug's metabolism are key to predicting drug-drug interactions and understanding inter-individual variability. For Eltrombopag, in vitro studies have identified Cytochrome P450 (CYP) isoenzymes CYP1A2 and CYP2C8 as being responsible for its oxidative metabolism. drugbank.comiiab.me Furthermore, Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoenzymes UGT1A1 and UGT1A3 have been identified as responsible for the glucuronidation of Eltrombopag. drugbank.com These UGT enzymes are crucial for transforming small lipophilic molecules into water-soluble, excretable metabolites. genecards.orggenecards.org
A clinical study in healthy male volunteers concluded that the administration of Eltrombopag did not significantly alter the activity of CYP3A4, CYP1A2, CYP2C9, or CYP2C19. nih.gov Genetic polymorphisms in CYP1A2 have been shown to influence the pharmacokinetics of Eltrombopag in healthy Chinese subjects, with carriers of the C-allele showing higher systemic exposure. nih.gov
While these findings apply directly to Eltrombopag, they suggest that any potential metabolism of this compound would likely involve these same enzyme families. However, specific studies to confirm the precise CYP and UGT isoenzymes involved in this compound metabolism have not been detailed in the reviewed literature.
Investigation of Chemical Degradation Kinetics under Stress Conditions (e.g., Hydrolytic, Oxidative)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. dergipark.org.tr Eltrombopag has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Research indicates that Eltrombopag is susceptible to degradation under acidic, basic, and oxidative conditions. researchgate.netdergipark.org.tr One study found the order of degradation to be acidic > oxidative > basic. dergipark.org.tr Significant degradation was observed in the presence of 0.1M HCl, 0.1M NaOH, and 10% hydrogen peroxide. orientjchem.org In contrast, the compound was found to be stable under thermal stress. researchgate.netdergipark.org.tr The structures of degradation products have been proposed to arise from common reactions like demethylation and decarboxylation, particularly during oxidation. researchgate.net
Although these results are for Eltrombopag, they provide a strong indication of the potential liabilities of the this compound structure under similar stress conditions. The methoxy group itself could be subject to specific degradation pathways, but detailed kinetic data for this compound is not available.
Table 2: Summary of Forced Degradation Studies on Eltrombopag
| Stress Condition | Parameters | Observation | Degradation (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1 N HCl at 60°C for 2.5 h | Significant degradation | 6.0% | researchgate.netdergipark.org.tr |
| Alkaline Hydrolysis | 0.05 N NaOH at RT for 24 h | Significant degradation | 4.8% | researchgate.netdergipark.org.tr |
| Oxidative Degradation | 0.3% H₂O₂ for 1 h | Significant degradation | 5.4% | researchgate.netdergipark.org.tr |
| Oxidative Hydrolysis | 10% H₂O₂ at 60°C for 60 min | Noticeable degradation | Not specified | orientjchem.org |
| Thermal Degradation | 60°C for 1 h | Stable | 0.2% | researchgate.netdergipark.org.tr |
Photostability Studies and Characterization of Photo-Degradation Products
Photostability testing is a mandatory part of stress testing to determine if a substance is light-sensitive. pmda.go.jp Multiple studies and regulatory assessments have concluded that Eltrombopag is stable under photolytic conditions. researchgate.netdergipark.org.tr Forced degradation studies where the powdered drug was exposed to UV light for one ICH cycle showed minimal degradation. researchgate.netdergipark.org.tr Similarly, official reports confirm that both the drug substance and the finished drug product are photostable. pmda.go.jppmda.go.jpgeneesmiddeleninformatiebank.nl
While these findings suggest that the core structure of Eltrombopag is robust to light exposure, specific photostability studies focusing on this compound and the potential formation of unique photo-degradation products have not been identified in the reviewed scientific literature.
Cutting Edge Analytical Methodologies for Methoxy Eltrombopag Research Applications
Development and Validation of Ultra-High Performance Liquid Chromatography (UHPLC) Methods
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a cornerstone technique for the analysis of pharmaceutical compounds, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. For Methoxy (B1213986) Eltrombopag, as an impurity of Eltrombopag, UHPLC methods are crucial for its separation from the active pharmaceutical ingredient (API) and other related substances.
Several studies have reported the development and validation of stability-indicating UHPLC methods for Eltrombopag and its impurities, which often include a methoxy analog researchgate.netresearchgate.netresearchgate.netresearchgate.netorientjchem.org. These methods typically employ reversed-phase chromatography, utilizing columns with small particle sizes (e.g., 1.7 μm or 1.8 μm) to achieve high efficiency.
A common approach involves using C18 or C8 columns. For instance, a stability-indicating RP-UPLC method for Eltrombopag olamine utilized an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) with a mobile phase consisting of water (pH 3 with 30% formic acid) and acetonitrile (B52724) in a 30:70 ratio. The elution was monitored at 244 nm, achieving a run time of 2 minutes researchgate.net. Another UHPLC method for Eltrombopag and its impurities achieved good separation on an Agilent SB C8 column (50 × 3.0 mm, 1.8 μm) with a mobile phase of acetonitrile and 0.1% glacial acetic acid buffer (60:40 v/v) at a flow rate of 0.4 mL/minute, detecting Eltrombopag at 230 nm within a 15-minute runtime orientjchem.org.
Validation of these UHPLC methods adheres to International Council for Harmonisation (ICH) guidelines, covering parameters such as linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netorientjchem.org. Linearity ranges for Eltrombopag have been reported, for example, between 25-75 μg/mL with a correlation coefficient of 0.999 researchgate.net. These validation parameters ensure the reliability and suitability of the method for quantitative determination and impurity profiling.
Table 1: Representative UHPLC Method Parameters for Eltrombopag and Impurities
| Parameter | Value (Example 1) researchgate.net | Value (Example 2) orientjchem.org |
| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) | Agilent SB C8 (50 × 3.0 mm, 1.8 μm) |
| Mobile Phase | Water (pH 3 with 30% formic acid):Acetonitrile (30:70) | Acetonitrile:0.1% Glacial Acetic Acid Buffer (60:40) |
| Flow Rate | Not specified for this particular method | 0.4 mL/minute |
| Column Temperature | Not specified | 25°C |
| Detection Wavelength | 244 nm | 230 nm |
| Run Time | 2 minutes | 15 minutes |
| Linearity Range | 25-75 μg/mL (for Eltrombopag olamine) | Not explicitly stated for specific impurities |
| Correlation Coefficient | 0.999 (for Eltrombopag olamine) | Not explicitly stated for specific impurities |
Quantitative Analysis of Methoxy Eltrombopag in Complex Biological Matrices using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for the highly sensitive and selective quantitative analysis of pharmaceutical compounds and their metabolites or impurities in complex biological matrices like plasma. While direct methods specifically for this compound in biological matrices are not extensively detailed in the provided search results, LC-MS/MS methods for Eltrombopag are well-established and serve as a strong foundation for the analysis of its methoxy analog.
LC-MS/MS methods for Eltrombopag in human plasma typically involve sample preparation steps such as protein precipitation to remove interfering matrix components ekb.egnih.govresearchgate.net. Following precipitation, the supernatant is injected into the LC-MS/MS system. Chromatographic separation is often achieved on C18 columns. For instance, an UPLC-MS/MS method for Eltrombopag in human plasma used an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 μm) with a mobile phase of 0.1% formic acid and acetonitrile (25:75 v/v) at a flow rate of 400 μL/min ekb.eg. Another method for simultaneous determination of Eltrombopag and related compounds used an Acquity BEH C18 column with a gradient elution of methanol-water and acetonitrile containing 0.1% formic acid at 0.4 mL/min nih.gov.
For mass spectrometric detection, Eltrombopag is typically analyzed in multiple reaction monitoring (MRM) mode. The transition m/z 443.24 → 183.08 has been selected for the quantitation of Eltrombopag ekb.eg. Given that this compound has a molecular formula of C26H24N4O4 and a molecular weight of 456.5 g/mol daicelpharmastandards.comclearsynth.com, its protonated molecular ion ([M+H]+) would be m/z 457.5. Specific product ions would need to be determined through fragmentation studies, but the general LC-MS/MS approach would be analogous to that for Eltrombopag.
These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) for Eltrombopag typically in the low ng/mL range (e.g., 1 ng/mL for Hetrombopag using Eltrombopag as IS, and 50 ng/mL for Eltrombopag itself) nih.govnih.gov. The methods are validated for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, ensuring reliable quantification in biological samples ekb.egnih.gov.
Table 2: Representative LC-MS/MS Method Parameters for Eltrombopag in Human Plasma
| Parameter | Value (Example 1) ekb.eg | Value (Example 2) nih.gov |
| Sample Preparation | Protein Precipitation | Not explicitly detailed, but common for plasma |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm) | Acquity BEH C18 |
| Mobile Phase | 0.1% Formic Acid:Acetonitrile (25:75 v/v) | Methanol-Water:Acetonitrile with 0.1% Formic Acid (Gradient) |
| Flow Rate | 400 μL/min | 0.4 mL/min |
| Detection Mode | MRM (Multiple Reaction Monitoring) | MRM |
| Eltrombopag m/z Transition | 443.24 → 183.08 | 443.2 → 229.0 (for IS in one study) |
| LLOQ (Eltrombopag) | Not explicitly stated, but high sensitivity implied | 50-10,000 ng/mL (linearity range) nih.gov |
| Run Time | Not explicitly stated | 4.5 minutes |
Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) for Separation Science
Capillary Electrophoresis (CE) CE is a high-performance analytical separation technique that separates analytes based on their charge-to-mass ratio within a narrow capillary filled with an electrolyte solution nih.gov. Its advantages include high separation efficiency, short analysis times, and minimal sample and solvent consumption nih.gov. CE is particularly well-suited for the separation of polar and ionizable compounds, which often include pharmaceutical impurities. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed depending on the physicochemical properties of the analyte. For this compound, which contains ionizable functional groups (carboxylic acid and potentially basic nitrogen atoms), CZE could be used by adjusting the background electrolyte pH to control its ionization state and achieve optimal electrophoretic mobility. MEKC, which incorporates surfactants to form micelles, could be beneficial for separating neutral or weakly ionized impurities by differential partitioning into the micellar phase nih.gov. The ability to fine-tune separation temperature also contributes to optimizing resolution in CE lcms.cz.
Supercritical Fluid Chromatography (SFC) SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often mixed with a polar organic co-solvent (e.g., methanol) researchgate.netnih.gov. SFC combines attributes of both gas chromatography (GC) and liquid chromatography (LC), offering fast separations, high efficiency, and reduced solvent consumption, making it a "greener" alternative to normal-phase HPLC researchgate.net. SFC is particularly effective for the separation of chiral compounds and polar molecules that are difficult to separate by reversed-phase LC nih.govmdpi.com. Given that this compound is a relatively polar compound with a methoxy group, SFC could offer complementary selectivity to reversed-phase UHPLC, potentially enabling the separation of isomers or other impurities that co-elute in LC methods. Modifiers like methanol (B129727) with additives (e.g., ammonium (B1175870) formate) are commonly used to enhance separation performance mdpi.com. SFC's ability to handle complex mixtures and achieve efficient separations, especially for compounds with multiple methoxy groups, suggests its potential utility for this compound mdpi.com.
Hyphenated Techniques for Impurity Profiling and Trace Analysis
Hyphenated techniques, which combine a separation technique with a detection technique, are paramount for comprehensive impurity profiling and trace analysis of pharmaceutical compounds. For this compound, given its status as an impurity, these techniques are essential for its identification, structural elucidation, and quantification at low levels.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) As discussed in Section 7.2, LC-MS/MS is the primary hyphenated technique employed for impurity profiling and trace analysis of Eltrombopag and its related substances, including methoxy analogs researchgate.netresearchgate.netresearchgate.net. The chromatographic separation provided by LC ensures the resolution of this compound from the main compound and other impurities, while the MS/MS detector offers high sensitivity, selectivity, and structural information. The tandem mass spectrometry capabilities allow for fragmentation patterns to be obtained, which are invaluable for confirming the structure of known impurities and elucidating the structures of unknown degradation products or process-related impurities. This technique is capable of determining impurities even when present at very low concentrations, which is critical for regulatory compliance in pharmaceutical analysis.
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) Beyond LC-MS/MS, LC coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (ToF) mass spectrometers, provides even greater specificity and confidence in identification. HRMS offers exact mass measurements, which can be used to determine the elemental composition of this compound and its potential degradation products with high accuracy. This is particularly useful for identifying unexpected impurities or confirming the presence of trace components that might be obscured in lower-resolution scans.
Other Potential Hyphenated Techniques While less commonly reported for Eltrombopag impurities, other hyphenated techniques could theoretically be applied. For instance, SFC-MS could combine the unique selectivity of SFC with the detection power of mass spectrometry, especially for non-polar or moderately polar impurities that might benefit from SFC separation mdpi.com. GC-MS is generally less applicable for compounds like this compound due to their low volatility, but derivatization could potentially enable its use for certain fragments or related volatile impurities.
Application in Forced Degradation Studies for Stability Indicating Methods
Forced degradation studies are critical in pharmaceutical development to assess the inherent stability of a drug substance, identify potential degradation pathways, and develop robust stability-indicating analytical methods researchgate.netdergipark.org.tr. These studies expose the drug to various stress conditions, including acidic, basic, oxidative, thermal, photolytic, and humidity challenges researchgate.netorientjchem.org.
For Eltrombopag, forced degradation studies have shown that the drug degrades significantly under acidic, basic, and oxidative stress conditions, while being relatively stable under thermal and photolytic degradation researchgate.netorientjchem.org. The "methoxy analog of eltrombopag" (i.e., this compound) is often considered a process-related impurity or a potential degradation product in such studies researchgate.netresearchgate.netresearchgate.net.
The application of UHPLC and LC-MS/MS in forced degradation studies is paramount. UHPLC methods are developed to ensure that the API peak is well-resolved from all known and potential degradation products and impurities, thus proving their "stability-indicating power" researchgate.netorientjchem.org. LC-MS/MS is then used to identify and characterize the degradation products formed under these stress conditions. By comparing the mass spectra and fragmentation patterns of the stressed samples with those of reference standards, this compound can be identified if it forms as a degradation product or if its concentration changes under specific stress conditions. This comprehensive profiling helps in understanding the degradation pathways and ensuring the quality and safety of the pharmaceutical product throughout its shelf life.
Table 3: Summary of Eltrombopag Degradation under Stress Conditions
| Stress Condition | Observed Degradation (for Eltrombopag) researchgate.netorientjchem.org | Relevance for this compound |
| Acidic Hydrolysis | Significant degradation | Potential for formation or changes in concentration of this compound as an impurity/degradant |
| Basic Hydrolysis | Significant degradation | Potential for formation or changes in concentration of this compound as an impurity/degradant |
| Oxidative Degradation | Significant degradation | Potential for formation or changes in concentration of this compound as an impurity/degradant |
| Thermal Degradation | Stable | Less likely to form this compound as a thermal degradant |
| Photolytic Degradation | Stable | Less likely to form this compound as a photolytic degradant |
| Humidity | Not explicitly detailed, but generally assessed | Potential for formation or changes in concentration of this compound as an impurity/degradant |
Computational and Theoretical Chemistry Studies of Methoxy Eltrombopag
Molecular Docking and Ligand-Target Interaction Modeling with Thrombopoietin Receptor
Molecular docking studies are pivotal in elucidating the binding mode and affinity of a ligand to its biological target. In the case of Methoxy (B1213986) Eltrombopag, computational simulations are employed to predict its interaction with the thrombopoietin receptor (TPO-R), also known as c-Mpl. These studies build upon the established binding model of Eltrombopag, which is known to activate the receptor and stimulate downstream signaling pathways. nih.govresearchgate.net
The introduction of a methoxy (-OCH3) group to the Eltrombopag scaffold can potentially alter its binding affinity and orientation within the receptor's binding pocket. The methoxy group, being an electron-donating group, can influence the electronic distribution of the molecule and may introduce new points of interaction. Docking simulations for Methoxy Eltrombopag would typically involve preparing the three-dimensional structures of both the ligand and the TPO-R, followed by the use of algorithms to predict the most stable binding poses.
Key interactions anticipated for this compound with the TPO-R would include hydrogen bonds, hydrophobic interactions, and potentially π-π stacking. The binding energy, calculated from these interactions, provides a quantitative measure of the binding affinity. A lower binding energy generally suggests a more stable and favorable interaction.
Table 1: Predicted Binding Affinities of Eltrombopag and this compound with TPO-R
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Eltrombopag | -10.6 | TYR53, PHE104, ARG102 |
| This compound | -11.2 | TYR53, PHE104, ARG102, ILE50 |
Note: The data presented in this table is illustrative and based on theoretical predictions.
Molecular Dynamics Simulations to Investigate Binding Conformations and Stability
To further investigate the dynamic nature of the ligand-receptor complex, molecular dynamics (MD) simulations are performed. nih.govnih.gov These simulations provide a temporal dimension to the static picture offered by molecular docking, allowing for the observation of the stability of the binding pose over time. For the this compound-TPO-R complex, MD simulations can reveal conformational changes in both the ligand and the receptor upon binding.
Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical (QM) calculations are employed to understand the electronic properties of this compound at a subatomic level. These calculations, often based on Density Functional Theory (DFT), can provide insights into the molecule's reactivity, stability, and spectroscopic properties. Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The introduction of the methoxy group, an electron-donating group, is expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and thus altering the reactivity of this compound compared to Eltrombopag. These calculations can also predict the molecule's electrostatic potential surface, which visualizes the electron density distribution and helps identify regions prone to electrophilic or nucleophilic attack.
Table 2: Predicted Electronic Properties of Eltrombopag and this compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Eltrombopag | -5.8 | -1.2 | 4.6 |
| This compound | -5.6 | -1.1 | 4.5 |
Note: The data presented in this table is illustrative and based on theoretical predictions.
QSAR (Quantitative Structure-Activity Relationship) Modeling Incorporating Methoxy Group Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For this compound, a QSAR model could be developed to predict its activity as a TPO-R agonist. This would involve generating a dataset of related compounds with known activities and calculating a variety of molecular descriptors for each.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. vub.be For this compound, various computational models can be used to predict its ADME properties. These models are typically built using large datasets of compounds with experimentally determined ADME data.
Key ADME parameters that can be predicted include:
Absorption: Oral bioavailability, intestinal absorption, and Caco-2 permeability.
Distribution: Plasma protein binding and blood-brain barrier penetration.
Metabolism: Prediction of metabolic stability and identification of potential metabolites by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
The addition of a methoxy group can influence these properties. For instance, it may slightly increase the lipophilicity of the molecule, which could affect its absorption and distribution. It could also introduce a new site for metabolism, potentially altering the metabolic profile of the compound compared to Eltrombopag.
Table 3: Predicted ADME Properties of Eltrombopag and this compound
| Property | Eltrombopag (Predicted) | This compound (Predicted) |
| Human Intestinal Absorption (%) | High (>90%) | High (>90%) |
| Caco-2 Permeability (nm/s) | Moderate | Moderate to High |
| Plasma Protein Binding (%) | >99% | >99% |
| Blood-Brain Barrier Penetration | Low | Low |
| CYP2C8 Substrate | Yes | Likely |
Note: The data presented in this table is illustrative and based on theoretical predictions.
Role of Methoxy Eltrombopag in Pharmaceutical Impurity Science and Control Strategies
Development of Pharmacopoeial and Non-Pharmacopoeial Reference Standards for Methoxy (B1213986) Eltrombopag
The development of robust reference standards for impurities such as Methoxy Eltrombopag is a cornerstone of pharmaceutical impurity science. These standards are essential for the accurate identification and quantification of impurities in both drug substances and drug products synzeal.comclearsynth.comsynzeal.comsynzeal.comclearsynth.comaxios-research.comaxios-research.com. Reference standards for this compound are available as "Eltrombopag Methoxy Impurity" and are supplied with comprehensive characterization data that adhere to regulatory guidelines synzeal.comclearsynth.comsimsonpharma.comsynzeal.comclearsynth.comaxios-research.comsimsonpharma.com.
These standards serve as benchmarks for analytical methods, enabling pharmaceutical manufacturers to maintain stringent quality control throughout the drug's lifecycle. The traceability of these reference standards, potentially against pharmacopoeial standards like USP or EP, can be provided, further enhancing their utility in regulatory compliance synzeal.comsynzeal.comsynzeal.com.
Implementation in Method Development and Validation for Eltrombopag Drug Substance and Product
This compound reference standards are integral to the development and validation of analytical methods for Eltrombopag drug substance and finished product. These methods, often employing techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are designed to be stability-indicating, capable of separating and quantifying the active pharmaceutical ingredient from its degradation products and process impurities researchgate.netresearchgate.net.
The inclusion of this compound as a known impurity in method development ensures that the analytical procedure is specific and sensitive enough to detect and quantify it synzeal.comclearsynth.comsynzeal.comclearsynth.comaxios-research.com. Method validation, a critical regulatory requirement, involves demonstrating the suitability of the analytical method for its intended purpose. This includes evaluating parameters such as specificity, linearity, accuracy, precision, detection limits, and quantitation limits in the presence of impurities like this compound synzeal.comclearsynth.comsynzeal.comclearsynth.comresearchgate.net. For instance, studies on Eltrombopag olamine have reported the development and validation of stability-indicating RP-HPLC methods that account for various impurities, including methoxy analogs researchgate.net. The method's ability to show no interference from unknown peaks and maintain a purity angle less than the purity threshold confirms its specificity for Eltrombopag olamine estimation researchgate.net.
Analytical Quality Control Strategies for this compound in Pharmaceutical Manufacturing
Analytical quality control (QC) strategies are implemented throughout the pharmaceutical manufacturing process of Eltrombopag to monitor and control the levels of impurities, including this compound. These strategies are crucial for ensuring that the final drug product meets predefined quality attributes and regulatory specifications synzeal.comclearsynth.comdaicelpharmastandards.comsynzeal.comclearsynth.com.
QC applications utilize the validated analytical methods to routinely test raw materials, in-process samples, and finished products for impurity content. Stringent control measures during the manufacturing process are designed to minimize the formation of impurities daicelpharmastandards.com. Regular re-testing of supplied reference standards also contributes to the reliability of QC data synzeal.com. This continuous monitoring helps in identifying any deviations in the impurity profile, allowing for timely corrective actions to maintain product quality.
Impact of this compound on Eltrombopag Purity and Stability Assessment
In stability assessment studies, Eltrombopag drug substance and product are subjected to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to understand their degradation pathways and identify potential degradation products, including this compound researchgate.net. The identification and quantification of impurities like this compound during these studies are vital for determining the shelf-life of the drug and establishing appropriate storage conditions daicelpharmastandards.comresearchgate.netfda.gov. Impurity profiling, which includes this compound, aids in understanding the chemical composition, structure, and potential risks associated with drug impurities, thereby playing a vital role in assessing Eltrombopag's purity, reliability, and safety daicelpharmastandards.com. Maintaining low levels of impurities, typically below 0.1% for each individual impurity, is a goal in purification processes to ensure high chemical purity of Eltrombopag google.com.
Future Research Trajectories and Multidisciplinary Applications of Methoxy Eltrombopag
Exploration of Methoxy (B1213986) Eltrombopag as a Probe for Novel Biological Targets
The addition of a methoxy group to the Eltrombopag scaffold could subtly alter its binding affinities and specificities, making Methoxy Eltrombopag a valuable tool for identifying novel biological targets. As an analog of Eltrombopag, it may interact with a range of proteins beyond the thrombopoietin receptor (TPO-R). pharmaffiliates.com Future research could focus on utilizing this compound as a chemical probe to uncover these off-target interactions, which may have therapeutic relevance.
Potential Research Directions:
Affinity-Based Proteomics: this compound could be functionalized with tags for use in affinity purification-mass spectrometry (AP-MS) to pull down interacting proteins from cell lysates. This could identify novel binding partners and pathways modulated by this structural variant.
Computational Docking Studies: In silico modeling could predict the binding of this compound to a wide array of protein structures, including those with known binding pockets for similar chemical moieties. One study has already initiated in-silico predictions for various Eltrombopag-related substances, suggesting that some may have comparable or higher docking scores to the TPO receptor than Eltrombopag itself. nih.gov
Phenotypic Screening: Unbiased screening of this compound across diverse cell lines could reveal unexpected biological activities, pointing towards novel mechanisms and targets that differ from those of Eltrombopag.
Advanced Mechanistic Studies on the Biological Divergence from Eltrombopag
The primary distinction between this compound and Eltrombopag lies in the presence of a methoxy group, which can influence the compound's electronic and steric properties. This seemingly minor alteration could lead to significant differences in biological activity.
Comparative Mechanistic Investigations:
Receptor Binding Kinetics: Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) could be employed to compare the binding kinetics (Kon, Koff, KD) of this compound and Eltrombopag to the TPO-R. Eltrombopag is known to bind to the transmembrane domain of the TPO-R. nih.gov
Signal Transduction Profiling: The activation of downstream signaling pathways, such as JAK/STAT, MAPK, and AKT, upon TPO-R engagement by this compound could be quantitatively compared to that induced by Eltrombopag. frontiersin.orgdrugbank.com
Metabolic Stability and Profile: The methoxy group may alter the metabolic fate of the molecule. In vitro studies using liver microsomes could elucidate differences in metabolism, which in turn could affect biological activity and duration of action. Eltrombopag is metabolized by CYP1A2, CYP2C8, UGT1A1, and UGT1A3. drugbank.com
A theoretical study has suggested that some impurities of Eltrombopag could possess a more favorable absorption, distribution, metabolism, and excretion (ADMET) profile than the parent drug. nih.gov
Integration with Systems Biology Approaches for Comprehensive Understanding
A systems-level understanding of this compound's effects would provide a holistic view of its biological impact. By integrating multi-omics data, researchers can construct network models to map the compound's interactions within the cellular machinery.
Systems Biology Strategies:
Transcriptomic and Proteomic Analysis: Treating cells with this compound followed by RNA-sequencing and quantitative proteomics would reveal global changes in gene and protein expression. These datasets can be used to identify perturbed pathways and biological processes.
Interactome Mapping: Computational approaches can be used to build protein-protein interaction networks around the potential targets of this compound. This can help in understanding the broader cellular context of its activity. Similar in silico approaches have been used to model the immunomodulatory effects of Eltrombopag. nih.gov
Mathematical Modeling: The development of mathematical models could simulate the dynamic cellular responses to this compound, providing insights into the dose- and time-dependent effects on cellular networks.
Development of High-Throughput Screening Assays Incorporating this compound
This compound could serve as a valuable tool in the development of novel high-throughput screening (HTS) assays. Its distinct properties might enable the design of screens to identify other molecules with similar or opposing biological functions.
HTS Assay Development:
Competitive Binding Assays: this compound could be used as a competitor in HTS assays to screen for new ligands that bind to its identified targets.
Phenotypic Screening Platforms: Cell-based HTS assays could be designed to identify compounds that either mimic or reverse the specific phenotypic changes induced by this compound.
Target Deconvolution: For hits identified in phenotypic screens, this compound could be used in counter-screening efforts to determine if the new compounds act through the same or different mechanisms.
The table below summarizes the potential research applications and methodologies for this compound.
| Research Area | Key Objectives | Methodologies |
| Novel Target Identification | To identify new protein binding partners for this compound. | Affinity Purification-Mass Spectrometry, Computational Docking, Phenotypic Screening |
| Mechanistic Divergence | To characterize the differences in biological mechanism compared to Eltrombopag. | Surface Plasmon Resonance, Western Blotting for Signaling Pathways, In Vitro Metabolism Assays |
| Systems Biology Integration | To understand the global cellular effects of this compound. | RNA-Sequencing, Quantitative Proteomics, Protein-Protein Interaction Network Analysis, Mathematical Modeling |
| High-Throughput Screening | To utilize this compound in the development of new screening assays. | Competitive Binding Assays, Cell-Based Phenotypic Screening, Counter-Screening |
Q & A
Basic: What validated analytical methods are available for quantifying Eltrombopag in pharmaceutical formulations?
Answer:
A robust normal-phase high-performance thin-layer chromatography (HPTLC) protocol using an Automatic Development Chamber 2 (ADC 2) has been optimized via Box-Behnken Design (BBD) for Eltrombopag quantification. This method enhances reproducibility by systematically evaluating factors like mobile phase composition and development distance. The BBD approach ensures robustness by minimizing variability through statistical optimization (ANOVA validation). This protocol is validated per ICH guidelines, with sensitivity down to 10 ng/band and linearity over 50–600 ng/band .
Basic: What efficacy endpoints are standard in Eltrombopag clinical trials for immune thrombocytopenia (ITP)?
Answer:
Primary endpoints include durable platelet response (platelet count ≥50 × 10⁹/L for ≥6 weeks) and overall response (achieving ≥50 × 10⁹/L at least once). Secondary endpoints focus on bleeding events, rescue medication use, and safety. These metrics are derived from pivotal trials like RAISE (Eltrombopag) and romiplostim studies, though endpoint definitions vary between trials (e.g., "durable response" vs. "platelet count thresholds"), complicating cross-trial comparisons .
Advanced: How do discrepancies in study design impact the comparability of Eltrombopag and romiplostim efficacy data?
Answer:
Key differences include:
- Endpoint Definitions : Romiplostim trials prioritize durable platelet response, while Eltrombopag trials focus on achieving platelet counts (e.g., ≥50 × 10⁹/L).
- Population Heterogeneity : Splenectomy status (splenectomized vs. non-splenectomized) and ethnic pharmacodynamic differences (e.g., higher AUC in East Asian patients) affect dosing and outcomes.
- Indirect Comparison Limitations : Bayesian indirect comparisons (e.g., Cooper et al.) initially suggested romiplostim superiority but were revised after correcting for misapplied response rates and study population biases. Revised analyses showed no significant efficacy difference .
Advanced: How is population pharmacokinetic/pharmacodynamic (PK/PD) modeling applied to Eltrombopag in chronic liver disease (CLD)?
Answer:
Nonlinear mixed-effects modeling using data from 79 CLD patients characterizes Eltrombopag’s PK/PD. Key findings:
- Delayed Platelet Response : CLD patients exhibit slower platelet elevation compared to ITP cohorts, likely due to altered hepatic metabolism and thrombopoietin dynamics.
- Dose Optimization : Model-guided dosing accounts for CLD-specific factors (e.g., albumin levels, renal impairment) to avoid overdosing while maintaining efficacy .
Advanced: How do conflicting definitions of platelet response across studies affect meta-analyses?
Answer:
Variability in response criteria (e.g., "durable" vs. "transient" responses) introduces heterogeneity in pooled analyses. For example:
- RAISE Trial : Defined response as ≥50 × 10⁹/L for ≥6 weeks.
- Romiplostim Trials : Used composite endpoints (bleeding reduction + platelet count).
Methodological solutions include sensitivity analyses, subgroup stratification (e.g., splenectomy status), and adherence to PRISMA guidelines to mitigate bias. The 2023 pediatric ITP meta-analysis excluded studies with non-standard endpoints to ensure homogeneity .
Basic: What safety considerations are critical in pediatric ITP trials with Eltrombopag?
Answer:
Common adverse events include hepatotoxicity (elevated ALT/AST), headache, and gastrointestinal symptoms. Long-term monitoring for bone marrow fibrosis (rare) and cataract risk (preclinical models) is recommended. A 2023 meta-analysis of 11 pediatric studies (n=344) reported no severe adverse events, but highlighted the need for dose adjustments in East Asian populations due to pharmacokinetic variability .
Advanced: What are the challenges in conducting indirect treatment comparisons (ITCs) between Eltrombopag and other thrombopoietin receptor agonists (TRAs)?
Answer:
ITCs face limitations such as:
- Heterogeneous Trial Designs : Differences in dosing schedules (oral Eltrombopag vs. subcutaneous romiplostim) and patient stratification.
- Endpoint Misalignment : Variability in primary outcomes (e.g., platelet counts vs. bleeding events).
- Statistical Corrections : Bayesian methods must adjust for confounding variables (e.g., splenectomy rates, prior therapies). The Boyer et al. ITC error (incorrect ITT population data) underscores the need for rigorous validation of input datasets .
Advanced: What novel mechanisms of Eltrombopag are under investigation beyond thrombopoiesis?
Answer:
Preclinical data suggest Eltrombopag disrupts the TMPRSS2-SPIKE protein interaction, potentially inhibiting viral entry (e.g., SARS-CoV-2). Molecular docking studies propose binding at the TMPRSS2-SPIKE interface (Site 2), though allosteric effects (Site 3) are possible. Further mutagenesis and crystallography studies are needed to validate these findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
